molecular formula C24H27BrO3 B5154750 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate

2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate

Cat. No. B5154750
M. Wt: 443.4 g/mol
InChI Key: JRCBPUBTSOJYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPB belongs to the class of organic compounds known as benzoic acid esters and is commonly used as a research tool to study the physiological and biochemical effects of its mechanism of action.

Mechanism of Action

2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels and subsequent activation of cannabinoid receptors.
Biochemical and Physiological Effects:
The activation of cannabinoid receptors by endocannabinoids has been linked to various physiological and biochemical effects such as pain regulation, inflammation, and mood regulation. 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate has been shown to have analgesic effects in animal models of pain, indicating its potential as a therapeutic agent for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate as a research tool is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid levels without affecting other physiological processes. However, one limitation of using 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate. One potential area of study is the development of more potent and selective FAAH inhibitors based on the structure of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate. Another area of research is the investigation of the effects of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate on other physiological processes beyond the endocannabinoid system, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate for the treatment of pain, inflammation, and mood disorders warrant further investigation.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate involves the reaction of 4-(4-propylcyclohexyl)benzoyl chloride with 4-bromophenylacetic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate has been extensively used as a research tool to study the effects of its mechanism of action on various physiological and biochemical processes. It has been shown to have an inhibitory effect on the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which has been linked to various physiological processes such as pain regulation, inflammation, and mood regulation.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(4-propylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrO3/c1-2-3-17-4-6-18(7-5-17)19-8-10-21(11-9-19)24(27)28-16-23(26)20-12-14-22(25)15-13-20/h8-15,17-18H,2-7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCBPUBTSOJYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate

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